molecular formula C15H12O2 B7949884 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one

Cat. No. B7949884
M. Wt: 224.25 g/mol
InChI Key: UAHGNXFYLAJDIN-UHFFFAOYSA-N
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Patent
US05834506

Procedure details

The title compound was prepared as described in General Method 3 from 1-(4-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one (16.5 g, 74.0 mmol), 5% Pd on BaSO4 (1.0 g), and THF (400 mL). The product was recrystallized from 50% EtOH to give the title compound, m.p. 102°-105° C. 1H NMR (CDCl3) δ 3.02 (t, 2 H), 3.22 (t, 2 H), 5.83 (s, 1 H), 6.84 (d, 2 H), 7.15-7.28 (m, 5 H), 7.88 (d, 2 H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:17])[CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1>[Pd].C1COCC1>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:17])[CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C=CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 50% EtOH

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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